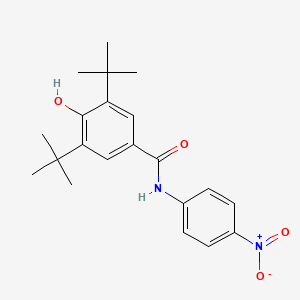
(S)-(4-((3,7-Dimethyloct-6-en-1-yl)oxy)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(4-((3,7-Dimethyloct-6-en-1-yl)oxy)phenyl)boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a (3S)-3,7-dimethyloct-6-en-1-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-((3,7-Dimethyloct-6-en-1-yl)oxy)phenyl)boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Intermediate: This can be achieved through the reaction of phenylboronic acid with appropriate reagents to introduce the desired substituents.
Introduction of the (3S)-3,7-Dimethyloct-6-en-1-yloxy Group: This step involves the reaction of the phenylboronic acid intermediate with (3S)-3,7-dimethyloct-6-en-1-ol under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(4-((3,7-Dimethyloct-6-en-1-yl)oxy)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-(4-((3,7-Dimethyloct-6-en-1-yl)oxy)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a therapeutic agent. Boronic acids are known to inhibit proteases and other enzymes, making them candidates for drug development.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (S)-(4-((3,7-Dimethyloct-6-en-1-yl)oxy)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, which is the basis for its biological activity. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler analog without the (3S)-3,7-dimethyloct-6-en-1-yloxy group.
4-Hydroxyphenylboronic Acid: Similar structure but with a hydroxyl group instead of the (3S)-3,7-dimethyloct-6-en-1-yloxy group.
(4-{[(3S)-3,7-Dimethyloct-6-en-1-yl]oxy}phenyl)boronic Ester: An ester derivative of the compound.
Uniqueness
(S)-(4-((3,7-Dimethyloct-6-en-1-yl)oxy)phenyl)boronic acid is unique due to the presence of the (3S)-3,7-dimethyloct-6-en-1-yloxy group, which imparts distinct steric and electronic properties. This makes it a versatile reagent in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
548772-66-3 |
|---|---|
Formule moléculaire |
C16H25BO3 |
Poids moléculaire |
276.2 g/mol |
Nom IUPAC |
[4-[(3S)-3,7-dimethyloct-6-enoxy]phenyl]boronic acid |
InChI |
InChI=1S/C16H25BO3/c1-13(2)5-4-6-14(3)11-12-20-16-9-7-15(8-10-16)17(18)19/h5,7-10,14,18-19H,4,6,11-12H2,1-3H3/t14-/m0/s1 |
Clé InChI |
GVPNNXAWVKXHKN-AWEZNQCLSA-N |
SMILES isomérique |
B(C1=CC=C(C=C1)OCC[C@@H](C)CCC=C(C)C)(O)O |
SMILES canonique |
B(C1=CC=C(C=C1)OCCC(C)CCC=C(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B8704920.png)
![4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-2-[4-(methylthio)phenyl]-1,3-thiazole](/img/structure/B8704923.png)




![9H-Purin-6-amine,N-[(3-iodophenyl)methyl]-](/img/structure/B8704963.png)

![(17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B8704977.png)




